molecular formula C12H15BrFNO2 B6175260 tert-butyl N-(3-bromo-2-fluoro-4-methylphenyl)carbamate CAS No. 2304924-13-6

tert-butyl N-(3-bromo-2-fluoro-4-methylphenyl)carbamate

Cat. No.: B6175260
CAS No.: 2304924-13-6
M. Wt: 304.2
InChI Key:
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. Unfortunately, the specific molecular structure of “tert-butyl N-(3-bromo-2-fluoro-4-methylphenyl)carbamate” is not provided in the available sources .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, melting point, boiling point, and solubility. Unfortunately, the specific physical and chemical properties of “this compound” are not provided in the available sources .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl N-(3-bromo-2-fluoro-4-methylphenyl)carbamate can be achieved through a multi-step reaction pathway involving the protection of the amine group, bromination, and carbamate formation.", "Starting Materials": [ "3-bromo-2-fluoro-4-methylphenol", "tert-butyl isocyanate", "triethylamine", "acetonitrile", "sodium bicarbonate", "dichloromethane", "hydrochloric acid", "sodium hydroxide", "magnesium sulfate" ], "Reaction": [ "Step 1: Protection of amine group", "3-bromo-2-fluoro-4-methylphenol is dissolved in dichloromethane and cooled to 0°C. Triethylamine is added followed by tert-butyl isocyanate. The reaction mixture is stirred for 2 hours at room temperature. The resulting product is washed with water and dried over magnesium sulfate.", "Step 2: Bromination", "The protected amine product from step 1 is dissolved in acetonitrile and cooled to 0°C. Bromine is added dropwise and the reaction mixture is stirred for 2 hours at room temperature. The resulting product is washed with water and dried over magnesium sulfate.", "Step 3: Carbamate formation", "The brominated product from step 2 is dissolved in dichloromethane and cooled to 0°C. Sodium bicarbonate is added followed by hydrochloric acid. The reaction mixture is stirred for 2 hours at room temperature. The resulting product is washed with water and dried over magnesium sulfate. The final product is obtained by recrystallization from ethyl acetate.", "Overall reaction:", "3-bromo-2-fluoro-4-methylphenol + tert-butyl isocyanate + triethylamine + bromine + sodium bicarbonate + hydrochloric acid → tert-butyl N-(3-bromo-2-fluoro-4-methylphenyl)carbamate" ] }

CAS No.

2304924-13-6

Molecular Formula

C12H15BrFNO2

Molecular Weight

304.2

Purity

95

Origin of Product

United States

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